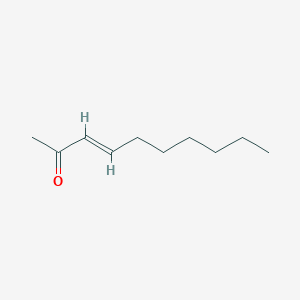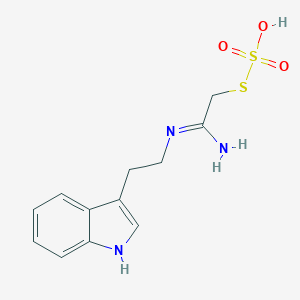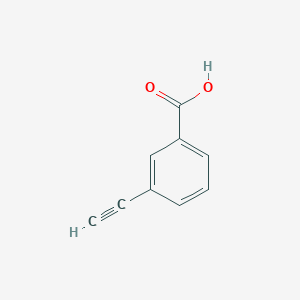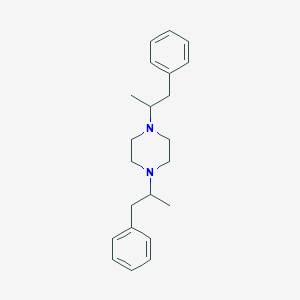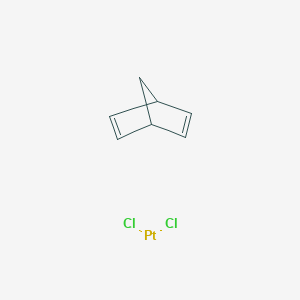
Dichloro(norbornadiene)platinum(II)
Overview
Description
Dichloro(norbornadiene)platinum(II) is a coordination compound with the chemical formula C7H8Cl2Pt. It is a platinum-based compound where the platinum atom is coordinated to two chlorine atoms and a norbornadiene ligand. This compound is known for its square planar geometry and is used in various catalytic and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(norbornadiene)platinum(II) can be synthesized by reacting platinum(II) chloride with norbornadiene in an appropriate solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired complex. The general reaction can be represented as follows:
PtCl2+norbornadiene→Dichloro(norbornadiene)platinum(II)
Industrial Production Methods
Industrial production methods for Dichloro(norbornadiene)platinum(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Dichloro(norbornadiene)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines, amines, or other donor molecules.
Oxidative Addition: The compound can undergo oxidative addition reactions where the platinum center is oxidized, and new ligands are added to the coordination sphere.
Reductive Elimination: This involves the reduction of the platinum center and the elimination of ligands from the coordination sphere.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and other donor ligands. These reactions are typically carried out in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, and the reactions are often conducted under inert atmosphere conditions.
Reductive Elimination: This can be facilitated by heating or by the addition of reducing agents.
Major Products Formed
Substitution Reactions: The major products are the substituted platinum complexes where the chlorine atoms are replaced by other ligands.
Oxidative Addition: The products are platinum(IV) complexes with additional ligands.
Reductive Elimination: The products are typically platinum(II) complexes with fewer ligands.
Scientific Research Applications
Dichloro(norbornadiene)platinum(II) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions.
Material Science: The compound is used in the synthesis of platinum-based materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination chemistry of platinum and the reactivity of platinum complexes.
Mechanism of Action
The mechanism of action of Dichloro(norbornadiene)platinum(II) involves the coordination of the platinum center to various ligands and substrates. The norbornadiene ligand provides a stable coordination environment, while the chlorine atoms can be readily substituted or participate in redox reactions. The platinum center can undergo oxidative addition and reductive elimination, making it a versatile catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dichloro(cyclooctadiene)platinum(II): Similar to Dichloro(norbornadiene)platinum(II) but with a cyclooctadiene ligand instead of norbornadiene.
Dichloro(ethylenediamine)platinum(II): Contains ethylenediamine as the ligand.
Dichloro(1,2-diaminocyclohexane)platinum(II): Contains 1,2-diaminocyclohexane as the ligand.
Uniqueness
Dichloro(norbornadiene)platinum(II) is unique due to the presence of the norbornadiene ligand, which provides a smaller bite angle compared to other ligands like cyclooctadiene. This smaller bite angle results in different reactivity and stability characteristics, making it suitable for specific catalytic applications .
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.2ClH.Pt/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLNRVTDUMGOQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12152-26-0 | |
| Record name | [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]dichloroplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
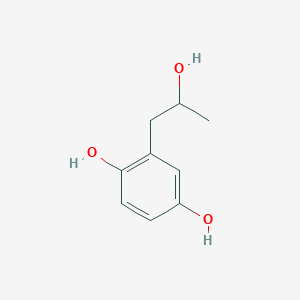
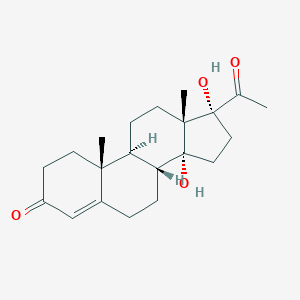
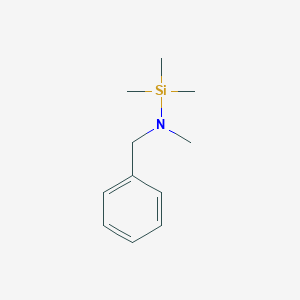

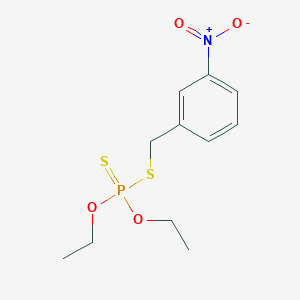
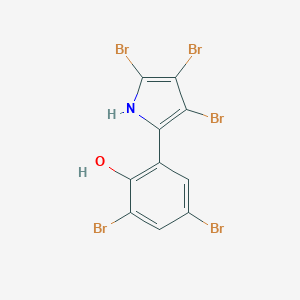
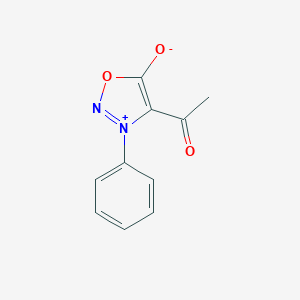
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
